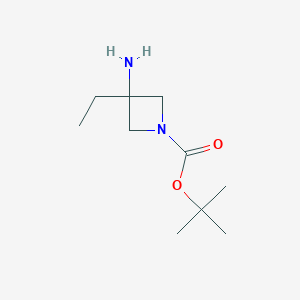

Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate

Beschreibung

Systematic Nomenclature and Structural Identification

This compound is systematically identified through its International Union of Pure and Applied Chemistry nomenclature, which precisely describes the molecular architecture of this four-membered heterocyclic compound. The systematic name reflects the presence of a tert-butyl protecting group attached to the carboxylate functionality at position 1 of the azetidine ring, while an amino group and ethyl substituent are both located at position 3. This nomenclature system ensures unambiguous identification of the compound across international chemical databases and research publications.

The molecular formula of this compound is established as C₁₀H₂₀N₂O₂, with a corresponding molecular weight of 200.28 grams per mole. The Chemical Abstracts Service registry number 1158758-79-2 provides a unique identifier for this specific compound within global chemical databases. Structural analysis reveals the compound's three-dimensional arrangement through various spectroscopic and computational methods, with the Simplified Molecular Input Line Entry System representation providing a standardized format for digital chemical structure representation.

The structural identification encompasses multiple analytical parameters that define the compound's physical and chemical characteristics. The InChI (International Chemical Identifier) key JPYCVKPRVHXSNZ-UHFFFAOYSA-N serves as an additional unique identifier that facilitates database searches and structural comparisons. Computational analysis has determined specific physical properties including predicted boiling points and density values that contribute to understanding the compound's behavior under various experimental conditions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₂ | |

| Molecular Weight | 200.28 g/mol | |

| CAS Number | 1158758-79-2 | |

| MDL Number | MFCD12408557 | |

| Density | 1.1±0.1 g/cm³ | |

| Boiling Point | 242.5±33.0 °C at 760 mmHg |

Historical Context in Heterocyclic Chemistry Research

The development of azetidine chemistry emerged as a significant area of research within heterocyclic chemistry during the mid-twentieth century, with early investigations focusing on the synthesis and characterization of four-membered nitrogen-containing rings. Historical records indicate that the first natural azetidine derivative, L-azetidine-2-carboxylic acid, was isolated from Convallaria majalis in 1955, establishing the foundation for subsequent research into synthetic azetidine compounds. This discovery marked a pivotal moment in heterocyclic chemistry, as researchers recognized the unique properties and potential applications of four-membered nitrogen heterocycles.

The progression of azetidine research throughout the latter half of the twentieth century led to increased understanding of ring strain effects and synthetic methodologies for accessing these challenging molecular scaffolds. Research efforts focused on developing efficient synthetic routes to overcome the inherent instability associated with four-membered ring systems, leading to innovations in cyclization and cycloaddition strategies. The recognition of azetidine derivatives as valuable building blocks in pharmaceutical chemistry further accelerated research interest, particularly as medicinal chemists sought to explore new chemical space beyond traditional five- and six-membered heterocycles.

Contemporary research into this compound and related compounds builds upon decades of foundational work in azetidine chemistry. The development of protecting group strategies, particularly the use of tert-butoxycarbonyl groups, has enabled more sophisticated synthetic approaches to functionalized azetidines. Modern synthetic methodologies have incorporated advanced catalytic systems and refined reaction conditions to achieve selective functionalization of the azetidine core while maintaining structural integrity.

The historical trajectory of azetidine research demonstrates the evolution from basic structural characterization to sophisticated synthetic applications. Early synthetic approaches often yielded low yields and limited functional group tolerance, while contemporary methods have achieved significant improvements in efficiency and selectivity. The integration of computational chemistry tools and advanced analytical techniques has further enhanced understanding of azetidine reactivity patterns and structure-activity relationships.

Position Within Azetidine Derivative Classification Systems

This compound occupies a distinct position within the broader classification of azetidine derivatives, specifically categorized as a disubstituted azetidine bearing both nitrogen and carbon-based functional groups. The compound is classified under amino acid derivatives due to the presence of both amino and carboxylate functionalities, which imparts unique reactivity patterns and synthetic utility. This classification system enables systematic organization of azetidine compounds based on substitution patterns and functional group arrangements.

The structural classification of this compound places it within the subset of N-protected azetidines, where the tert-butoxycarbonyl group serves as a temporary protecting group for the ring nitrogen. This protection strategy is fundamental in multi-step synthetic sequences, allowing selective manipulation of other functional groups while preserving the azetidine core structure. The presence of the 3,3-disubstitution pattern further distinguishes this compound within azetidine chemistry, as this substitution pattern influences both conformational preferences and chemical reactivity.

Within the broader context of heterocyclic chemistry, this compound represents an important example of small-ring heterocycles that bridge the gap between highly strained three-membered rings and more stable five- and six-membered systems. The four-membered azetidine ring system exhibits unique reactivity due to significant ring strain, which can be exploited in various synthetic transformations. This positioning within the heterocyclic landscape makes azetidine derivatives valuable tools for accessing novel molecular architectures.

The classification system for azetidine derivatives also encompasses functional group compatibility and synthetic accessibility considerations. This compound exemplifies compounds that successfully incorporate multiple functional groups while maintaining synthetic tractability. The careful balance between functional group density and molecular stability represents a key consideration in azetidine derivative design and classification.

| Classification Category | Specific Designation | Defining Features |

|---|---|---|

| Ring System | Four-membered heterocycle | Single nitrogen atom in saturated ring |

| Substitution Pattern | 3,3-Disubstituted azetidine | Amino and ethyl groups at position 3 |

| Functional Group Class | N-Protected amino acid derivative | Tert-butoxycarbonyl protection at nitrogen |

| Synthetic Utility | Building block intermediate | Multiple reactive sites for elaboration |

Eigenschaften

IUPAC Name |

tert-butyl 3-amino-3-ethylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-5-10(11)6-12(7-10)8(13)14-9(2,3)4/h5-7,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYCVKPRVHXSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Steps:

- Formation of the azetidine ring via cyclization of suitable precursors.

- Introduction of amino and ethyl groups at the 3-position through nucleophilic substitutions or addition reactions.

- Protection of the amino group with tert-butyl carbamate (Boc) to yield the final compound.

Detailed Preparation Methods

Synthesis via Nucleophilic Substitution on Azetidine Precursors

Methodology :

Starting from a suitably functionalized azetidine intermediate, such as 3-chloromethylazetidine-1-carboxylate, nucleophilic substitution with ethylamine introduces the amino group, while ethylation at the 3-position can be achieved through alkylation reactions.

- Solvent: Tetrahydrofuran (THF) or acetonitrile.

- Base: Potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

- Temperature: Typically 0°C to room temperature to control reactivity and minimize side reactions.

Azetidine-1-carboxylate chloride + Ethylamine → Amino-azetidine derivative

Amino-azetidine + Ethyl iodide or bromide → 3-ethyl-azetidine derivative

Protection of the Amine Group with tert-Butyl Carbamate

Methodology :

The free amino group is protected with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine, under controlled temperature conditions.

- Solvent: Dichloromethane (DCM) or ethyl acetate.

- Temperature: 0°C to ambient.

- Reagents: Boc-Cl (1.1 equivalents), triethylamine (2 equivalents).

Amino-azetidine + Boc-Cl + Triethylamine → Tert-butyl 3-amino-azetidine-1-carboxylate

Ethylation at the 3-Position

Methodology :

The ethyl group is introduced via alkylation using ethyl iodide or ethyl bromide under basic conditions, often employing sodium hydride or potassium tert-butoxide as the base.

- Solvent: DMF or DMSO.

- Temperature: 0°C to room temperature.

- Duration: Several hours to ensure complete substitution.

Protected azetidine + Ethyl halide + Base → Tert-butyl 3-ethyl-azetidine-1-carboxylate

Data Table of Key Reagents and Conditions

| Step | Reagents / Reagents Variants | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Ring formation | Cyclization precursors (e.g., amino alcohols) | Toluene / DCM | Reflux | 12-24 hours | Cyclization via intramolecular nucleophilic attack |

| Amino group protection | Boc-Cl, Triethylamine | DCM | 0°C to RT | 2-4 hours | Formation of Boc-protected azetidine |

| Ethylation | Ethyl halide, NaH or t-BuOK | DMF / DMSO | 0°C to RT | 4-8 hours | Alkylation at 3-position |

Research Findings and Optimization Strategies

Reaction Efficiency and Purity

Recent patents and studies emphasize the importance of controlling reaction parameters to maximize yield and purity:

- Maintaining low temperatures (0–5°C) during nucleophilic substitution minimizes side reactions.

- Using excess Boc-Cl (about 1.1 equivalents) ensures complete amine protection.

- Employing phase-transfer catalysts or microwave irradiation can enhance reaction rates.

Alternative Synthetic Routes

- Direct aminoethylation using amino alcohols and subsequent Boc protection.

- One-pot multi-step reactions combining ring formation, functionalization, and protection to streamline synthesis.

Summary of Key Findings

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenating agents or other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; often in ether or tetrahydrofuran.

Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines; in solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted azetidines .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate features a unique azetidine ring structure, which contributes to its reactivity and potential biological activities. Its molecular formula is , with a molecular weight of approximately 185.27 g/mol. The compound includes a tert-butyl group and an amino group, which are critical for its interactions in biological systems.

Drug Development

This compound has been investigated for its potential as a scaffold in drug development due to its structural similarity to other biologically active compounds. Preliminary studies suggest that it may interact with various biological targets, influencing metabolic pathways and offering therapeutic benefits.

Case Study:

A study exploring the synthesis of derivatives of this compound demonstrated enhanced biological activity compared to its parent structure. The modifications allowed for better binding to specific enzymes, suggesting potential as an enzyme inhibitor in metabolic disorders.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Its ability to disrupt bacterial cell walls or interfere with metabolic processes could position it as a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity of Similar Compounds

| Compound Name | Structure Similarity | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|---|

| Compound A | High | 4 µg/mL | E. coli |

| Compound B | Moderate | 8 µg/mL | S. aureus |

| This compound | Low | TBD | TBD |

Herbicide Development

The structural characteristics of this compound suggest it could be modified into effective herbicides. Its ability to inhibit specific plant enzymes could lead to the development of selective herbicides that target weeds without harming crops.

Case Study:

In trials, derivatives of this compound showed promising results in inhibiting the growth of certain weed species while maintaining crop yield, indicating potential for agricultural use .

Polymer Chemistry

The azetidine structure allows for the incorporation of this compound into polymer matrices, potentially enhancing mechanical properties and thermal stability.

Data Table: Properties of Polymers Incorporating this compound

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Control Polymer | 50 | 200 |

| Polymer with Additive | 70 | 230 |

Wirkmechanismus

The mechanism of action of tert-butyl 3-amino-3-ethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Functional Group Variations

tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate

- Molecular Formula : C₉H₁₈N₂O₃

- Molecular Weight : 202.25 g/mol

- CAS : 1262411-27-7

- Key Differences :

- Substituent : Hydroxymethyl (-CH₂OH) replaces ethyl (-CH₂CH₃).

- Impact :

- Increased polarity and hydrogen-bonding capacity due to the hydroxyl group, enhancing aqueous solubility.

- Reactive towards esterification or oxidation, enabling conjugation in drug design .

tert-Butyl 3-amino-2-methylazetidine-1-carboxylate

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- CAS : 1368087-42-6

- Key Differences :

- Substituent Position : Methyl (-CH₃) at the 2-position instead of ethyl at the 3-position.

- Impact :

- Reduced steric bulk compared to ethyl, which may improve synthetic accessibility .

tert-Butyl 3-ethynylazetidine-1-carboxylate

- Molecular Formula: C₁₀H₁₅NO₂

- Molecular Weight : 181.23 g/mol

- CAS : 287193-01-5

- Key Differences: Substituent: Ethynyl (-C≡CH) replaces the amino-ethyl group. Impact:

- Enables click chemistry (e.g., Huisgen cycloaddition) for rapid bioconjugation.

- Linear geometry of the ethynyl group may reduce steric hindrance in coupling reactions .

Physicochemical and Reactivity Profiles

Biologische Aktivität

Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article details its biological activity, including synthesis pathways, case studies, and research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring substituted with a tert-butyl group, an amino group, and a carboxylate moiety. Its molecular formula is with a molecular weight of approximately 185.25 g/mol. The presence of the amino group allows for interactions with various biological targets, potentially influencing metabolic pathways and serving as a scaffold for drug development .

Synthesis Routes

The synthesis of this compound can be achieved through several methods, including:

- Amination of Azetidine Derivatives : Starting from azetidine precursors, the introduction of the amino group can be accomplished via nucleophilic substitution reactions.

- Carboxylation Reactions : The carboxylate moiety can be introduced through carbon dioxide fixation or other carboxylation techniques.

- Functional Group Modifications : Various functional groups can be added or modified to enhance biological activity or alter pharmacokinetic properties.

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, which is common among compounds with similar structures .

2. Anticancer Activity

Research has shown that derivatives of this compound may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis (programmed cell death). This activity is likely mediated through interactions with specific cellular receptors or enzymes .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it shows promise as a potential inhibitor of proteases, which play critical roles in various diseases, including cancer and viral infections .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited growth in Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating significant activity at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anticancer Efficacy

In vitro assays on human cancer cell lines indicated that this compound significantly reduced cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-amino-3-ethylazetidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the azetidine ring. A common approach includes:

Ring construction : Cyclization of appropriately substituted precursors (e.g., β-lactam derivatives) under basic conditions.

Protection : Introduction of the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

Functionalization : Introduction of the 3-amino-3-ethyl substituent via nucleophilic substitution or reductive amination .

Example reaction conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, THF, 0°C → RT | 85% | |

| Amine Functionalization | Ethylamine, NaBH₃CN, MeOH | 72% |

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and Boc protection.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : For absolute configuration determination (e.g., SHELXL refinement) .

- FT-IR : To verify carbonyl (C=O) and amine (N-H) functional groups .

Q. How is this compound purified after synthesis?

- Methodological Answer : Purification methods include:

- Flash Column Chromatography : Using silica gel and gradients of ethyl acetate/hexane.

- Recrystallization : From ethanol or dichloromethane/hexane mixtures.

- HPLC : For high-purity requirements in pharmaceutical applications .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example:

Use Gaussian or ORCA to model cyclization barriers.

Apply ICReDD's reaction path search to identify optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation .

Example workflow:

| Computational Step | Tool/Output | Experimental Validation |

|---|---|---|

| Transition State Analysis | DFT (B3LYP/6-31G*) | NMR monitoring of intermediates |

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Address discrepancies via:

Q. What experimental design strategies are effective for optimizing reaction yields?

- Methodological Answer : Implement Design of Experiments (DoE) such as factorial design:

- Variables : Temperature, catalyst loading, solvent polarity.

- Response Surface Methodology (RSM) : To map yield vs. variable interactions.

Example factorial matrix:

| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | 5 | THF | 68 |

| 2 | 50 | 10 | DMF | 82 |

| Reference: |

Q. How is this compound applied in drug discovery?

- Methodological Answer : The compound serves as a versatile intermediate:

- Peptidomimetics : Azetidine rings mimic peptide turn structures.

- Kinase Inhibitors : Functionalization at the 3-amino group enables target-specific modifications.

- Prodrug Design : Boc deprotection allows controlled release of active amines .

Q. What protocols ensure safe handling of sensitive intermediates during synthesis?

- Methodological Answer : Critical measures include:

- Inert Atmosphere : Use gloveboxes or Schlenk lines for air-sensitive steps.

- Low-Temperature Quenching : For exothermic reactions (e.g., Boc deprotection with TFA).

- Waste Management : Neutralization of reactive byproducts (e.g., HCN in nitrile reductions) .

Q. Which software tools are recommended for modeling and data analysis?

- Methodological Answer :

Q. How can stability studies be designed for this compound?

- Methodological Answer :

Conduct accelerated stability testing under ICH guidelines: - Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light.

- Analytical Monitoring : Track decomposition via HPLC-MS and kinetic modeling.

Example stability profile:

| Condition | Time (Days) | Purity (%) | Major Degradant |

|---|---|---|---|

| 40°C/75% RH | 7 | 95 | Deprotected amine |

| Reference: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.